molecular formula C7H10ClNO B14470336 2,6-Dimethylpyridin-3-ol;hydrochloride CAS No. 71595-24-9

2,6-Dimethylpyridin-3-ol;hydrochloride

Cat. No.: B14470336
CAS No.: 71595-24-9
M. Wt: 159.61 g/mol
InChI Key: LKSYUTPUQHYFBL-UHFFFAOYSA-N
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Description

Context within Pyridinol Chemistry and Heterocyclic Systems

Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, are fundamental to medicinal chemistry. nih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov Within this broad class, pyridinols—pyridine (B92270) rings substituted with a hydroxyl group—and their derivatives are of significant interest. The pyridine scaffold itself is a common feature in numerous natural products, including vitamins and coenzymes, as well as a vast array of pharmaceuticals. nih.govdovepress.com

Pyridinone-containing compounds, which can exist in equilibrium with their hydroxypyridine tautomers, exhibit a wide spectrum of pharmacological properties, including antitumor and anti-inflammatory effects. nih.gov 2,6-Dimethylpyridin-3-ol;hydrochloride fits squarely within this chemical domain, representing a functionalized pyridine core that serves as a valuable precursor in the synthesis of more complex molecules. The hydrochloride salt form is common for pyridine-based compounds, often enhancing stability and solubility, which facilitates its use in various reaction media. nih.gov

Structural Significance as a Pyridine Derivative

The chemical architecture of 2,6-Dimethylpyridin-3-ol is central to its utility in research. The molecule is built upon a six-membered aromatic pyridine ring, which is isoelectronic with benzene (B151609) but possesses distinct chemical properties due to the presence of the nitrogen heteroatom. nih.gov

Key structural features include:

The Pyridine Ring : A six-membered aromatic ring with five carbon atoms and one nitrogen atom. The nitrogen atom imparts weak basicity to the molecule. nih.govcollegedunia.com

Two Methyl Groups (Positions 2 and 6) : The placement of methyl groups adjacent to the nitrogen atom creates steric hindrance. This feature is analogous to the well-known compound 2,6-lutidine (2,6-dimethylpyridine) and can influence the molecule's reactivity, rendering the nitrogen less nucleophilic. wikipedia.org

A Hydroxyl Group (Position 3) : The -OH group introduces a site for hydrogen bonding and acts as a handle for further chemical modifications and derivatization.

Hydrochloride Salt : The formation of a hydrochloride salt indicates the basic nature of the pyridine nitrogen. This salt form is often preferred in laboratory settings for its improved handling characteristics compared to the free base.

These combined features create a molecule with a specific reactivity profile, making it a useful intermediate in organic synthesis. innospk.com The strategic placement of functional groups on the stable aromatic core allows for controlled, stepwise chemical transformations.

Table 1: Chemical Identification of 2,6-Dimethylpyridin-3-ol
IdentifierValue
CAS Number 1122-43-6 cas.org
Molecular Formula C₇H₉NO cas.org
Molecular Weight 123.15 g/mol cas.org
IUPAC Name 2,6-Dimethylpyridin-3-ol cas.org
Synonyms 3-Hydroxy-2,6-dimethylpyridine, 3-Hydroxy-2,6-lutidine cas.org

Overview of Research Trajectories Involving Dimethylpyridinol Scaffolds

Research involving dimethylpyridinol scaffolds, such as 2,6-Dimethylpyridin-3-ol, is primarily focused on leveraging this core structure for the synthesis of novel compounds with potential biological applications. These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets, thus serving as a foundation for developing new therapeutic agents. mdpi.com

One significant research avenue involves the synthesis of derivatives inspired by pyridoxine (B80251) (a form of vitamin B₆). mdpi.com For instance, studies have explored the pharmacological potential of the 6-aminopyridin-3-ol scaffold, which shares the core pyridinol structure. Derivatives of this scaffold have been found to possess anti-angiogenic and anti-inflammatory activities. mdpi.com This highlights the utility of dimethylpyridinol-type structures as starting points for creating diverse compound libraries aimed at discovering molecules with favorable biological activities. mdpi.com

The synthetic versatility of these scaffolds allows chemists to systematically modify the peripheral functional groups to explore structure-activity relationships (SARs), a critical process in drug discovery. nih.gov The development of new synthetic methodologies that provide rapid access to a wide variety of functionalized heterocyclic compounds is crucial for medicinal chemists to expand the available drug-like chemical space. rsc.org

Table 2: Related Pyridine Compounds in Research
Compound NameCAS NumberMolecular FormulaKey Application/Relevance
2,6-Lutidine108-48-5C₇H₉NSterically hindered non-nucleophilic base in organic synthesis. wikipedia.org
2,6-Lutidine hydrochloride15439-85-7C₇H₁₀ClNWater-soluble form of 2,6-lutidine, used as a mild base. nih.gov
2,6-Dimethyl-4-pyridinol13603-44-6C₇H₉NOIsomeric pyridinol used as an intermediate in synthesis.
2,6-Dimethylpyridin-3-amine3430-33-9C₇H₁₀N₂Intermediate for synthesizing pharmaceuticals and agrochemicals. innospk.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71595-24-9

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

2,6-dimethylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C7H9NO.ClH/c1-5-3-4-7(9)6(2)8-5;/h3-4,9H,1-2H3;1H

InChI Key

LKSYUTPUQHYFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)O)C.Cl

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2,6-dimethylpyridin-3-ol, often handled as its hydrochloride salt for stability and ease of use, can be approached through various synthetic routes. One common industrial method for producing the parent 2,6-lutidine structure involves the reaction of formaldehyde, acetaldehyde, and ammonia (B1221849). chemicalbook.com A laboratory-scale synthesis follows the Hantzsch pyridine (B92270) synthesis. This method involves a condensation reaction between an aldehyde (like formaldehyde), a β-ketoester (such as ethyl acetoacetate), and an ammonia source. chemicalbook.comnih.gov The mechanism proceeds through a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to form the dihydropyridine (B1217469) ring, which is then oxidized to the pyridine.

For the synthesis of 2,6-lutidine specifically from acetone (B3395972), ammonia, and methanol (B129727), a proposed mechanism involves the initial alkylation of acetone by methanol to yield methyl ethyl ketone. This ketone then reacts with ammonia to form an imine. A subsequent reaction with a second molecule of acetone, followed by cyclization and dehydration, leads to the formation of 2,6-lutidine.

To introduce the 3-hydroxyl group, a common strategy involves the sulfonation of pyridine followed by alkali fusion. guidechem.com Another modern approach for the C3-hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. In this metal-free method, the pyridine N-oxide is irradiated, leading to an excited state that collapses into an oxaziridine (B8769555) intermediate. This intermediate can then undergo a rearrangement, and upon acid-promoted ring opening, yields the desired 3-hydroxylated pyridine. nih.gov

Proton Transfer Phenomena in Pyridinol Systems

Proton transfer is a fundamental process in the chemistry of pyridinol systems, governing their reactivity and physical properties. In 2,6-dimethylpyridin-3-ol, the presence of the hydroxyl group and the basic pyridine nitrogen atom allows for complex acid-base and tautomeric equilibria. The hydrochloride form of the compound signifies that the pyridine nitrogen is protonated.

Studies on related pyridinol and aminopyridine systems reveal the significance of both intramolecular and intermolecular proton transfer. nih.govnih.gov The pKa of the conjugate acid of 2,6-lutidine is approximately 6.7, indicating moderate basicity. chemicalbook.com The introduction of a hydroxyl group at the 3-position influences this basicity. The hydroxyl group itself has an acidic proton, and the molecule can exist in different protonated or deprotonated states depending on the pH of the medium.

The proton transfer process can be influenced by the solvent environment. In polar solvents, intermolecular proton transfer between the pyridinol and solvent molecules is prevalent. Theoretical studies on similar systems, such as 3,4-diaminopyridine, have shown that solvent effects can lead to complete proton transfer from an acidic species to the pyridine nitrogen. mdpi.com This phenomenon is crucial in understanding the behavior of 2,6-dimethylpyridin-3-ol hydrochloride in solution.

Compound SystemPhenomenon ObservedMethod of StudyReference
2,6-diaminopyridineIntramolecular proton transferSpectroscopic and computational nih.gov
Chelidamic acid & 2,6-diaminopyridineIntermolecular proton transferX-ray crystallography nih.gov
3,4-diaminopyridine & DCNPSolvent-dependent proton transferSpectroscopic and DFT mdpi.com

Reactivity of the Hydroxyl Group (—OH) on the Pyridine Ring

The hydroxyl group at the 3-position of the 2,6-dimethylpyridine (B142122) ring behaves similarly to a phenolic hydroxyl group, although its reactivity is modulated by the electron-withdrawing nature of the pyridine ring. This group is a key site for functionalization.

3-Hydroxypyridines can act as oxygen nucleophiles. For instance, in reactions with 1-chloro-2,4,6-trinitrobenzene, 3-hydroxypyridine (B118123) reacts at the oxygen atom to form a 3-pyridinyl ether. researchgate.net This indicates that the hydroxyl group of 2,6-dimethylpyridin-3-ol can readily undergo O-alkylation or O-arylation under appropriate basic conditions to form ethers.

Furthermore, the hydroxyl group can be converted into other functional groups. For example, it can be transformed into a triflate group (-OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position, including alkynes, aryl groups (Suzuki coupling), stannanes (Stille coupling), thiols, phosphonates, and amines. nih.gov The hydroxyl group can also undergo esterification with acyl chlorides or anhydrides to form the corresponding esters.

Reactivity of Methyl Groups (—CH3) on the Pyridine Ring

The methyl groups at the 2- and 6-positions of the pyridine ring exhibit reactivity characteristic of benzylic or allylic C-H bonds, which are weakened due to their position adjacent to the aromatic ring. wikiwand.com This allows for a variety of transformations.

Deprotonation of the methyl groups can be achieved using strong bases like lithium diisopropylamide (LDA) or n-butyllithium. The resulting carbanions are nucleophilic and can react with a range of electrophiles, such as aldehydes, ketones, and alkylating agents, to form new carbon-carbon bonds. researchgate.net This provides a powerful method for elaborating the side chains of the pyridine ring. For example, the lithiated species can undergo aldol (B89426) condensation with aldehydes. researchgate.net

The methyl groups can also be involved in radical reactions. For instance, photochemical chlorination can introduce a chlorine atom onto the methyl group. wikiwand.com Additionally, catalytic reactions at the C-H bonds of methyl groups can install new functional groups or even lead to the cleavage of C-C bonds, allowing for the substitution of the entire methyl group with other functionalities relevant to medicinal chemistry. nih.gov

Functional Group Interconversions and Derivatization Strategies

The functional groups present in 2,6-dimethylpyridin-3-ol—the hydroxyl group, the methyl groups, and the pyridine ring itself—offer multiple avenues for derivatization.

As mentioned previously, the hydroxyl group is a versatile handle for introducing a variety of substituents. Its conversion to a triflate opens up a plethora of cross-coupling reactions. nih.gov It can also be converted to an amino group, although this is a more complex transformation.

The methyl groups can be functionalized through deprotonation-alkylation sequences. researchgate.net Oxidation of the methyl groups can lead to the corresponding carboxylic acids (pyridine-2,6-dicarboxylic acid derivatives) or aldehydes, depending on the reaction conditions.

The pyridine ring itself can undergo electrophilic substitution, although the presence of the electron-donating hydroxyl and methyl groups and the deactivating effect of the protonated nitrogen (in the hydrochloride form) can lead to complex regiochemical outcomes. Synthetic strategies often rely on the functionalization of the pre-existing groups to build molecular diversity. For instance, starting from pyridoxine (B80251) (a related pyridinol), various fused heterocyclic systems like aminooxazoles and aminoimidazoles can be synthesized by manipulating the side-chain functionalities. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of 2,6-Dimethylpyridin-3-ol;hydrochloride, the protonated pyridine (B92270) ring and the presence of methyl and hydroxyl groups give rise to a characteristic spectrum.

Illustrative ¹H-NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5br s1HOH
~8.0d1HH-4
~7.5d1HH-5
~2.5s3HCH₃ (C2)
~2.4s3HCH₃ (C6)
~5.0br s1HNH⁺

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound was not found in publicly available literature. Chemical shifts and multiplicities are estimations based on the analysis of similar structures.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum.

The chemical shifts of the carbon atoms in the pyridine ring are particularly informative. The carbon atom attached to the hydroxyl group (C3) is expected to be significantly shielded compared to the other aromatic carbons. The carbons bearing the methyl groups (C2 and C6) will also have characteristic chemical shifts.

Illustrative ¹³C-NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155C3
~145C2
~143C6
~125C4
~120C5
~20CH₃ (C2)
~18CH₃ (C6)

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound was not found in publicly available literature. Chemical shifts are estimations based on the analysis of similar structures.

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a correlation between the aromatic protons on C4 and C5, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental formula of 2,6-Dimethylpyridin-3-ol. The hydrochloride salt would typically be analyzed as the free base in the gas phase.

Illustrative HRMS Data for 2,6-Dimethylpyridin-3-ol

ParameterValue
Molecular FormulaC₇H₉NO
Calculated m/z123.0684
Observed m/z123.0681

Note: The data presented in this table is hypothetical and for illustrative purposes.

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For 2,6-Dimethylpyridin-3-ol, characteristic fragmentation pathways would involve the loss of the methyl groups, the hydroxyl group, and cleavage of the pyridine ring. Analysis of these fragments would further confirm the proposed structure. Common fragmentation might include the loss of a methyl radical (•CH₃) or the loss of carbon monoxide (CO) from the phenolic ring.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum reveals characteristic absorptions corresponding to the vibrations of its key structural components: the hydroxyl group, the protonated pyridine ring, and the methyl substituents.

The formation of the hydrochloride salt leads to significant changes in the spectrum compared to the free base, particularly in the regions of aromatic C-H and ring vibrations (C=C, C=N). pw.edu.pl The protonation of the nitrogen atom in the pyridine ring introduces N⁺-H stretching and bending vibrations. A broad absorption band is typically observed in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretch, often with superimposed fine structure. The O-H stretching vibration from the phenolic group is also expected in the high-frequency region, typically as a broad band around 3200-3400 cm⁻¹.

The "fingerprint region" below 1650 cm⁻¹ contains a wealth of structural information. The aromatic ring stretching vibrations (C=C and C=N) are particularly sensitive to substitution and protonation, appearing as a series of sharp bands. In pyridine salts, bands in the 1650-1400 cm⁻¹ range are assigned to these ring vibrations. pw.edu.pl For the closely related compound, 2,6-dimethylpyridine (B142122) hydrochloride, spectral data is available from the NIST Chemistry WebBook, showing characteristic absorptions that can be used to infer the spectrum of the title compound. nist.gov Vibrations associated with the methyl groups (C-H stretching and bending) are also prominent.

The table below outlines the expected key vibrational modes for this compound based on data from analogous structures and general spectroscopic principles.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H StretchPhenolic Hydroxyl
3150 - 3000C-H StretchAromatic (Pyridine Ring)
3000 - 2850C-H StretchAliphatic (Methyl Groups)
3000 - 2500 (broad)N⁺-H StretchPyridinium (B92312) Ion
1640 - 1620C=C / C=N Ring StretchPyridinium Ring
1580 - 1560C=C / C=N Ring StretchPyridinium Ring
1470 - 1430C-H Bending / Ring StretchMethyl / Pyridinium Ring
1390 - 1370C-H Bending (Symmetric)Methyl Groups
1250 - 1200C-O Stretch / O-H BendingPhenolic Hydroxyl

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that define the crystal lattice. While the specific crystal structure for this compound is not publicly available, analysis of related substituted pyridinium hydrochloride structures allows for a detailed prediction of its solid-state characteristics.

It is anticipated that the compound would crystallize in a common crystal system such as monoclinic or triclinic. nih.govresearchgate.net The asymmetric unit would consist of the 2,6-dimethyl-3-hydroxypyridinium cation and a chloride anion. The pyridine ring is expected to be essentially planar, with the methyl and hydroxyl substituents lying in or slightly displaced from this plane.

A key feature of the crystal packing would be an extensive network of hydrogen bonds. The pyridinium N⁺-H group and the phenolic O-H group are strong hydrogen bond donors. The chloride anion (Cl⁻) is a primary hydrogen bond acceptor. Therefore, strong N⁺-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds are expected to be the dominant interactions governing the crystal structure. nih.gov These interactions link the cations and anions into complex supramolecular architectures, such as chains, sheets, or three-dimensional networks. The specific arrangement would dictate the crystal's density and stability.

The table below presents typical crystallographic parameters observed for a related compound, 2,6-dimethylpyridinium hydrogen phthalate, which illustrates the type of data obtained from an X-ray diffraction study. researchgate.net

Parameter Example Value (2,6-dimethylpyridinium hydrogen phthalate)
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)26.105
b (Å)8.2250
c (Å)13.8750
β (°)116.02
Volume (ų)2677.2
Z (molecules/unit cell)8

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Acid-Base Equilibria in Related Systems

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and heteroatoms. The UV-Vis spectrum of this compound is dominated by the π → π* transitions of the aromatic pyridine ring. The position and intensity of the absorption bands are highly sensitive to the pH of the solution, as the protonation state of the molecule alters the electronic structure of the chromophore.

The acid-base equilibria of hydroxypyridine derivatives strongly influence their UV-Vis spectra. mdpi.com The title compound can exist in at least three forms depending on the pH: a fully protonated (cationic) form at low pH, a neutral (zwitterionic) form at intermediate pH, and an anionic form at high pH. Each of these species has a distinct absorption spectrum.

Low pH (Cationic form): The pyridine nitrogen is protonated (N⁺-H). The spectrum is characteristic of the pyridinium ring system.

Intermediate pH (Neutral/Zwitterionic form): As the pH increases, the phenolic proton can be lost, potentially forming a zwitterion where the nitrogen is protonated and the oxygen is anionic. Alternatively, the pyridinium proton is lost to form the neutral molecule.

High pH (Anionic form): At high pH, the phenolic proton is removed, forming a phenoxide. This deprotonation typically causes a bathochromic (red) shift in the absorption maximum because the negatively charged oxygen is a stronger electron-donating group, which extends the conjugation.

This pH-dependent shift in absorption maxima can be used to determine the pKa values of the pyridinium and hydroxyl groups. rsc.orgnih.gov For example, studies on other hydroxypyridine derivatives show significant changes in their absorption spectra upon protonation or deprotonation. rsc.org The presence of an isosbestic point, a wavelength at which the absorbance does not change during a chemical reaction or a change in pH, is indicative of an equilibrium between two species in solution.

The table below summarizes the expected electronic transitions for related hydroxypyridine systems.

Species pH Range Expected λₘₐₓ (nm) Transition Type
Cationic (N-protonated)Acidic~270-290π → π
Neutral / ZwitterionicNear-Neutral~290-310π → π
Anionic (O-deprotonated)Basic~310-330π → π*

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for exploring the intrinsic properties of 2,6-Dimethylpyridin-3-ol hydrochloride at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyridine (B92270) derivatives, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netorientjchem.org

Interactive Table 1: Predicted Geometrical Parameters from DFT Calculations

The following table contains hypothetical, yet representative, optimized geometrical parameters for 2,6-Dimethylpyridin-3-ol hydrochloride based on typical DFT calculation results for similar structures.

ParameterBond/AnglePredicted Value
Bond LengthC2-N11.35 Å
N1-H1.02 Å
C3-O1.36 Å
O-H0.97 Å
C2-C(methyl)1.51 Å
Bond AngleC6-N1-C2121.5°
C2-C3-C4118.0°
C3-O-H109.0°
Dihedral AngleC5-C6-N1-C20.0°

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com

For 2,6-Dimethylpyridin-3-ol hydrochloride, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group. The LUMO is likely a π* antibonding orbital distributed across the aromatic ring. The presence of the electron-donating methyl and hydroxyl groups would raise the energy of the HOMO, while the positive charge on the protonated nitrogen would lower the energy of both the HOMO and LUMO. DFT calculations provide precise energy values for these orbitals, which can then be used to calculate various global reactivity descriptors.

Interactive Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors

This table presents plausible values for the frontier orbital energies and related chemical descriptors for 2,6-Dimethylpyridin-3-ol hydrochloride, as would be determined by DFT calculations.

DescriptorFormulaPredicted Value (eV)
HOMO EnergyEHOMO-7.25
LUMO EnergyELUMO-1.80
Energy GapΔE = ELUMO - EHOMO5.45
Ionization PotentialI ≈ -EHOMO7.25
Electron AffinityA ≈ -ELUMO1.80
Chemical Hardnessη = (I - A) / 22.725
Electrophilicity Indexω = (μ2) / (2η)2.98
Chemical Potentialμ = -(I + A) / 2-4.525

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A study on the cyclization reaction of a related compound, 3,5-diacetyl-2,6-dimethylpyridine, in an acidic medium demonstrates this capability. nih.gov

In that study, DFT calculations showed that the protonation of the pyridine nitrogen atom significantly increases the positive charge on the hydrogen atoms of the adjacent methyl groups. nih.gov This increased CH-acidity facilitates the enolization of an acetyl group, which is the initial step of the reaction. The calculations were able to model the formation of a stable pre-reaction complex, held together by hydrogen bonds, which guided the reaction toward a specific pathway (Knoevenagel reaction) over another possibility (Claisen–Schmidt reaction). nih.gov A similar approach could be applied to 2,6-Dimethylpyridin-3-ol hydrochloride to model its reactivity, for example, in electrophilic substitution reactions, where the protonated ring's reactivity and the directing effects of the hydroxyl and methyl groups could be quantified by locating the transition states for substitution at different positions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Vibrational frequencies (Infrared and Raman) can be calculated using DFT. These calculations yield harmonic frequencies, which are systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, the calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP methods) to improve agreement with experimental spectra. researchgate.net For 2,6-Dimethylpyridin-3-ol hydrochloride, calculations would predict the vibrational modes associated with the O-H stretch, aromatic C-H stretches, N-H stretch of the pyridinium (B92312) ion, and the pyridine ring vibrations. These predictions can be compared with experimental data, such as the known IR spectrum for the closely related 2,6-dimethylpyridine (B142122) hydrochloride. nist.gov

Electronic spectra (UV-Visible) can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, such as the π → π* transitions common in aromatic systems, and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com

Interactive Table 3: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies (cm-1)

Vibrational ModeCalculated (Scaled)Experimental
O-H stretch3450~3400-3500
N-H stretch3250~3200-3300
C-H stretch (aromatic)3080~3050-3100
C-H stretch (methyl)2960~2950-2970
Pyridine Ring stretch1610~1600
Pyridine Ring stretch1580~1575

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule, especially a charged species like 2,6-Dimethylpyridin-3-ol hydrochloride, can be significantly influenced by its environment. Solvation models are used in computational chemistry to account for the effects of a solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com

For 2,6-Dimethylpyridin-3-ol hydrochloride, a polar protic solvent like water would have a profound effect. The protonated nitrogen and the chloride ion would be stabilized by strong ion-dipole interactions. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong hydrogen bonds with water molecules. Computational studies incorporating a solvent model would predict changes in molecular geometry, electronic properties (like the HOMO-LUMO gap), and spectroscopic parameters. For instance, studies on similar hydroxypyridine derivatives have shown that the calculated HOMO-LUMO gap and UV-Vis absorption wavelengths can shift depending on the solvent used (e.g., water, DMSO, methanol), reflecting the differential stabilization of the ground and excited states by the solvent. mdpi.com These calculations are essential for accurately modeling the behavior of the compound in solution.

Applications As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

The 2,6-dimethylpyridin-3-ol scaffold is a foundational element in the synthesis of a variety of complex heterocyclic compounds, particularly those featuring fused ring systems. mdpi.comias.ac.in The strategic placement of the hydroxyl and methyl groups on the pyridine (B92270) ring allows for a range of chemical transformations to build intricate molecular frameworks. ias.ac.in

Research has demonstrated that pyridoxine-derived aminopyridinols, which share a similar structural motif with 2,6-dimethylpyridin-3-ol, are effective precursors for creating diverse collections of compounds, including amidopyridinols and bicyclic pyridinols. mdpi.com These studies highlight the potential of the 6-amino-pyridin-3-ol scaffold in generating structurally constrained and biologically relevant molecules. mdpi.com Synthetic strategies often involve using functional groups on the pyridine ring as handles to construct fused five-membered heteroaromatic ring systems, leading to the formation of oxazolo-, imidazolo-, and pyrrolo-pyridinol derivatives. mdpi.com

The general approach to synthesizing these fused heterocycles involves the construction of a furan (B31954) or pyridine ring onto the existing pyridine structure. ias.ac.in For instance, the synthesis of furo[2,3-b]pyridines can be achieved through methods such as the palladium-catalyzed cross-coupling of 1-alkynes with appropriately substituted pyridines. ias.ac.in These synthetic routes underscore the versatility of the pyridinol framework in constructing polycyclic systems with enhanced chemical stability and distinct electronic properties. ias.ac.in

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridinol Scaffolds

Fused HeterocycleSynthetic PrecursorKey Transformation
Oxazolo-pyridinolAminopyridinolCyclization with cyanogen (B1215507) bromide
Imidazolo-pyridinolDiaminopyridineCyclization
Pyrrolo-pyridinolAmino-cyanomethyl-pyridineIntramolecular cyclization
Furo[2,3-b]pyridineo-IodoacetoxypyridinePalladium-catalyzed cross-coupling

This table is generated based on synthetic strategies for analogous pyridinol compounds.

Role in the Formation of Ligands for Coordination Chemistry

The pyridine moiety is a well-established component in the design of ligands for coordination chemistry due to the ability of the nitrogen atom to coordinate with metal ions. The 2,6-dimethylpyridin-3-ol structure offers multiple potential donor sites, including the pyridine nitrogen and the hydroxyl oxygen, making it a candidate for forming stable complexes with various metals.

Related compounds, such as pyridine-2,6-dimethanol, have been shown to act as flexible polyfunctional ligands. mdpi.com They can coordinate with metals in neutral, monoanionic, or dianionic forms and can act as tridentate chelating ligands through the pyridine nitrogen and the two hydroxyl oxygen atoms. mdpi.com This coordination behavior leads to the formation of mononuclear and polynuclear complexes with diverse geometries, such as octahedral and square pyramidal. mdpi.com

Similarly, pyridine-2,6-dicarboxylate (B1240393) derivatives are known to form complexes with metal ions like Thallium(III), exhibiting various coordination numbers and geometries, including distorted tricapped triangular prism and disordered square anti-prismatic. nih.gov The nature of the ligand and its coordination mode are crucial in determining the properties of the resulting metal complexes. nih.gov While direct studies on 2,6-dimethylpyridin-3-ol as a ligand are not extensively documented, the behavior of these analogous structures strongly suggests its potential to form stable and structurally interesting coordination compounds.

Table 2: Coordination Behavior of Related Pyridine Ligands

LigandMetal Ion(s)Coordination ModeResulting Geometry (Example)
Pyridine-2,6-dimethanolCd(II), Cu(II)Monodentate (O), Tridentate (O, N, O)Octahedral, Square Pyramidal
Pyridine-2,6-dicarboxylateTl(III)Tridentate (O, N, O)Distorted Tricapped Triangular Prism

This table illustrates the coordination potential of the pyridinol scaffold based on analogous compounds.

Strategies for Incorporating the 2,6-Dimethylpyridin-3-ol Moiety into Advanced Organic Architectures

Incorporating the 2,6-dimethylpyridin-3-ol moiety into larger, more complex organic architectures is a key aspect of its application in synthetic chemistry. This can be achieved through various synthetic strategies that functionalize the pyridine ring or utilize its existing substituents.

One powerful strategy is the direct C-H functionalization of the pyridine ring. nih.gov For instance, palladium-catalyzed direct diarylation of pyridines allows for the introduction of aryl groups at the 2- and 6-positions. nih.gov This method often employs a transient activator, such as (MeO)₂SO₂, to generate an in situ N-methylpyridinium salt, which then undergoes arylation. nih.gov Subsequent demethylation yields the 2,6-diarylpyridine. nih.gov Such strategies provide a direct route to symmetrically substituted pyridines, which can serve as larger building blocks themselves.

Furthermore, the synthesis of polyaromatic π-systems containing pyridine-dicarbonitrile fragments demonstrates how the pyridine core can be integrated into materials with specific electronic properties. nih.gov These syntheses often start from simple precursors and build complexity through cyclocondensation and subsequent functionalization reactions, such as Sonogashira coupling. nih.gov These approaches highlight the potential for using the 2,6-dimethylpyridin-3-ol core to construct advanced materials for applications in fields like organic electronics.

Utilization in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. The 2,6-dimethylpyridin-3-ol scaffold is conceptually well-suited for use in such reactions, either as a product of an MCR or as a building block in a subsequent cascade process.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a multicomponent reaction that produces a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). nih.gov The resulting dihydropyridine can then be oxidized to the corresponding pyridine. This type of reaction is a powerful tool for creating substituted pyridines. nih.govorgsyn.org For example, the synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine is achieved through a Hantzsch condensation. nih.gov

While specific examples utilizing 2,6-dimethylpyridin-3-ol hydrochloride directly in MCRs are not prevalent in the reviewed literature, its structural components are analogous to the synthons used in these reactions. The principles of MCRs are widely applied in drug discovery to rapidly generate libraries of structurally diverse compounds for biological screening. nih.govnih.gov The convergence and atom economy of MCRs make them an attractive approach for synthesizing complex molecules, including those with potential therapeutic applications. nih.gov

Environmental Transformation and Bioremediation Research

Role of Hydroxylation and Ring Fission in Environmental Fate

Hydroxylation is the pivotal first step that determines the environmental fate of 2,6-dimethylpyridine (B142122) and, consequently, its metabolite 2,6-dimethylpyridin-3-ol. The addition of hydroxyl groups to the pyridine (B92270) ring by bacterial enzymes destabilizes the aromatic structure. nih.gov In the pathway utilized by Arthrobacter crystallopoietes, a second hydroxylation occurs, converting 2,6-dimethylpyridin-3-ol to 2,6-dimethylpyridin-3,4-diol. researchgate.netresearchgate.net

This di-hydroxylated intermediate is then susceptible to ring fission, the process that breaks open the stable heterocyclic ring. The cleavage of the ring leads to the formation of aliphatic compounds, such as 2,4-dioxopentanoic acid. intellectualarchive.com This transformation is critical, as it converts a persistent cyclic pollutant into a linear, more easily metabolized organic acid. intellectualarchive.com The ultimate breakdown of these intermediates into simple molecules like acetamide (B32628) signifies the complete mineralization of the original pollutant, removing it from the environment. researchgate.net

The ability of microorganisms like Arthrobacter crystallopoietes to completely degrade 2,6-dimethylpyridine highlights the significant potential for bioremediation technologies in treating contaminated industrial wastewater. intellectualarchive.com Since these bacteria can use the pollutant as a sole carbon and nitrogen source, they are ideal candidates for bio-augmentation in treatment systems. intellectualarchive.com

A significant advancement in bioremediation is the use of immobilized microbial cells. This technique involves attaching bacteria to a solid support, such as biochar. nih.gov Immobilization can protect the microbial population from toxic shocks and high concentrations of pollutants, leading to more stable and efficient degradation. nih.govnih.gov For example, an immobilized strain of Stenotrophomonas maltophilia J2 demonstrated the ability to remove 2000 mg/L of pyridine within 24 hours and maintained high efficiency for over 25 cycles. nih.gov Such technologies could be adapted for bacteria that degrade alkylpyridines like 2,6-dimethylpyridine.

Other physical and chemical methods for treating pyridine wastewater exist, including adsorption, distillation, and incineration. seplite.com However, bioremediation offers a more sustainable and environmentally friendly approach, avoiding the generation of secondary pollutants and often being more cost-effective. nih.govmdpi.com The development of robust bioreactors using immobilized, highly efficient bacterial strains represents a promising future for the cleanup of sites contaminated with pyridine and its derivatives.

Emerging Research Directions and Future Perspectives in 2,6 Dimethylpyridin 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridines and their derivatives has traditionally relied on established methods like the Hantzsch synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and a β-ketoester. nih.gov Industrial routes for the parent 2,6-dimethylpyridine (B142122) (2,6-lutidine) often involve the reaction of formaldehyde, acetone (B3395972), and ammonia. wikipedia.org However, contemporary research is shifting towards more sophisticated and sustainable strategies that offer greater structural diversity and environmental compatibility.

A prominent emerging strategy is the use of readily available, bio-based starting materials. For instance, divergent synthetic pathways starting from pyridoxine (B80251) (Vitamin B6) are being employed to create collections of complex pyridinol derivatives. mdpi.com This approach leverages a natural precursor to build chiral and functionally rich molecules. The key feature of such strategies often involves the specific manipulation of functional groups on the starting material, such as the hydroxymethyl moiety at the C(5)-position of pyridoxine, coupled with the installation of other groups to guide the synthesis towards desired targets. mdpi.com

Future research is expected to focus on green chemistry principles, including:

Catalytic Routes: Developing novel catalysts to improve the efficiency and selectivity of pyridine (B92270) ring formation, reducing the need for stoichiometric reagents and harsh conditions.

Flow Chemistry: Implementing continuous flow processes for safer and more scalable production, minimizing waste and improving control over reaction parameters.

One-Pot Reactions: Designing multi-component reactions that assemble the pyridinol core in a single step from simple precursors, enhancing atom economy.

Integration into Advanced Functional Materials

The structural features of 2,6-dimethylpyridin-3-ol make it an attractive candidate for the construction of advanced functional materials. The interplay of the hydroxyl group and the pyridine nitrogen allows for the formation of robust hydrogen bonds, which can direct the self-assembly of molecules into ordered supramolecular structures.

Crystallographic studies of related compounds, such as 2-ethyl-6-methylpyridin-3-ol, reveal that intermolecular O-H···N hydrogen bonds can combine molecules into polymeric chains. nih.gov These chains can be further linked by weaker interactions, like C-H···π and π-π stacking between pyridine rings, to form extensive two-dimensional layers or three-dimensional networks. nih.gov This capacity for predictable self-assembly is crucial for designing materials with specific topologies and functions, such as crystalline sponges or porous organic frameworks.

The pyridine scaffold is also a key component in the synthesis of macrocycles and host-guest systems. For example, related pyridine derivatives like dimethyl 2,6-pyridinedicarboxylate are used as building blocks for ditopic macrocycles capable of forming complexes with guest molecules. sigmaaldrich.com This suggests that 2,6-dimethylpyridin-3-ol could serve as a monomer or a functionalizing agent in the synthesis of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and hydroxyl oxygen can act as coordination sites for metal ions, enabling the formation of extended, porous structures with applications in gas storage and catalysis.

Liquid Crystals: The rigid pyridine core can be incorporated into mesogenic structures, influencing the phase behavior and electro-optical properties of liquid crystalline materials.

Functional Polymers: It can be used as a monomer in polymerization reactions to introduce specific properties like thermal stability, chelating ability, or pH-responsiveness into the polymer backbone.

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new reactions and materials. scirp.org For 2,6-dimethylpyridin-3-ol, advanced computational modeling, particularly using Density Functional Theory (DFT), is a key emerging research area. These methods offer deep insights into the molecule's electronic structure, reactivity, and non-covalent interactions. scirp.org

Key applications of computational modeling for this compound include:

Reactivity Prediction: DFT-based tools like the dual descriptor can map the electrophilic and nucleophilic regions of the molecule. scirp.org This allows chemists to predict which sites are most susceptible to attack, guiding the design of regioselective reactions. For 2,6-dimethylpyridin-3-ol, modeling can elucidate the relative reactivity of the hydroxyl group, the pyridine nitrogen, and the aromatic ring carbons.

Interaction Analysis: Computational models can quantify the strength and nature of intermolecular forces, such as the hydrogen bonds and π-π stacking interactions observed in the solid state of related pyridinols. nih.gov This is vital for designing crystal structures and understanding the self-assembly processes that underpin the formation of functional materials.

Mechanism Elucidation: When developing new synthetic transformations, computational chemistry can be used to model reaction pathways, identify transition states, and calculate activation energies. This helps in understanding reaction mechanisms and optimizing conditions for higher yields and selectivity.

The table below summarizes key molecular properties of 2,6-dimethylpyridin-3-ol that can be investigated using computational methods.

PropertySignificanceComputational Method
Electron Density Distribution Indicates sites for electrophilic/nucleophilic attackDFT, Molecular Electrostatic Potential (MEP)
HOMO-LUMO Gap Relates to chemical reactivity and electronic transitionsDFT
Proton Affinity Predicts the ease of protonation at the nitrogen atomDFT, Thermodynamic Cycles
Hydrogen Bond Strength Quantifies self-association and interaction with other moleculesQuantum Theory of Atoms in Molecules (QTAIM)
Tautomeric Equilibrium Determines the dominant isomer (pyridin-3-ol vs. pyridin-3(2H)-one)DFT, Free Energy Calculations

Exploration of Chemo- and Regioselective Transformations

The multifunctionality of the 2,6-dimethylpyridin-3-ol scaffold presents both a challenge and an opportunity for synthetic chemists. A major focus of emerging research is the development of highly chemo- and regioselective transformations that allow for precise modification of the molecule at specific positions.

The pyridine ring can be selectively functionalized, taking advantage of the directing effects of the existing hydroxyl and methyl groups. For instance, in related pyridinol systems, amine groups have been used as "synthetic handles" to introduce a diverse range of functionalities through amidation or the formation of ureas and carbamates, demonstrating excellent chemoselectivity. mdpi.com

Future research will likely target selective reactions at different positions:

O-Functionalization: Selective alkylation, acylation, or silylation of the hydroxyl group while leaving the pyridine nitrogen untouched.

N-Functionalization: Selective quaternization or oxidation of the pyridine nitrogen, which modifies the electronic properties of the entire ring system.

C-H Activation: Direct functionalization of the C-4 and C-5 positions of the pyridine ring, a cutting-edge area in organic synthesis that avoids the need for pre-functionalized starting materials.

Methyl Group Transformation: Oxidation or halogenation of the methyl groups to introduce new reactive handles for further derivatization.

The development of reaction protocols that can distinguish between these reactive sites is crucial for using 2,6-dimethylpyridin-3-ol as a versatile scaffold in multi-step syntheses.

Design of Next-Generation Pyridinol-Based Chemical Entities

The 2,6-dimethylpyridin-3-ol core is an important pharmacophore and structural motif in medicinal chemistry and materials science. A significant future direction involves using this scaffold to design next-generation chemical entities with tailored properties.

In drug discovery, the pyridinol framework is being incorporated into more complex molecules to enhance biological activity. Research has shown that hybridizing a 6-aminopyridin-3-ol core with other bioactive agents, such as α-tocopherol or the anticancer drug sunitinib, can produce novel compounds with potent and selective therapeutic effects. mdpi.com Similarly, the fusion of the pyridinol ring with other heterocyclic systems, like imidazoles or oxazoles, is being explored to create constrained bicyclic structures with unique pharmacological profiles. mdpi.comnih.gov

This design strategy extends beyond medicine. By attaching different functional units to the 2,6-dimethylpyridin-3-ol core, researchers can create:

Molecular Probes and Sensors: Molecules where the fluorescence or color changes upon binding to a specific ion or molecule.

Catalysts: Ligands for transition metals, where the pyridinol unit helps to tune the electronic and steric properties of the catalytic center.

Photoactive Compounds: Chromophores for use in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells.

The modular design approach, which combines the pyridinol scaffold with other functional components, represents a powerful strategy for creating a wide array of advanced molecules and materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.